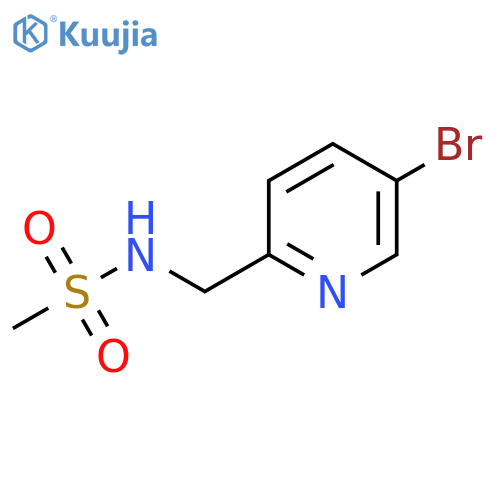

Cas no 173999-24-1 (N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide)

173999-24-1 structure

商品名:N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide

CAS番号:173999-24-1

MF:C7H9BrN2O2S

メガワット:265.127559423447

MDL:MFCD32012076

CID:4704353

N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-((5-bromopyridin-2-yl)methyl)methanesulfonamide

- HLVWZDHIVANSNL-UHFFFAOYSA-N

- N-((5-bromopyridin-2-yl)methyl) methanesulfonamide

- N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide

-

- MDL: MFCD32012076

- インチ: 1S/C7H9BrN2O2S/c1-13(11,12)10-5-7-3-2-6(8)4-9-7/h2-4,10H,5H2,1H3

- InChIKey: HLVWZDHIVANSNL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)CNS(C)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 250

- トポロジー分子極性表面積: 67.4

N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D634139-1g |

N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide |

173999-24-1 | 95% | 1g |

$675 | 2024-08-03 | |

| eNovation Chemicals LLC | D634139-1g |

N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide |

173999-24-1 | 95% | 1g |

$675 | 2025-02-26 | |

| eNovation Chemicals LLC | D634139-1g |

N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide |

173999-24-1 | 95% | 1g |

$675 | 2025-02-22 |

N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

173999-24-1 (N-((5-Bromopyridin-2-yl)methyl)methanesulfonamide) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量